molecular formula C14H23N B13314682 [(2,3-Dimethylphenyl)methyl](2-methylbutan-2-yl)amine

[(2,3-Dimethylphenyl)methyl](2-methylbutan-2-yl)amine

Cat. No.: B13314682
M. Wt: 205.34 g/mol
InChI Key: KIQDHNNIBVEOGJ-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)methylamine is an organic compound with the molecular formula C14H23N It is a derivative of aniline, featuring a dimethylphenyl group and a methylbutan-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylphenyl)methylamine typically involves the reaction of 2,3-dimethylbenzyl chloride with 2-methylbutan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (2,3-Dimethylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted amine products depending on the nucleophile used.

Scientific Research Applications

(2,3-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

(2,3-Dimethylphenyl)methylamine can be compared with other similar compounds, such as:

    (2,3-Dimethoxyphenyl)methylamine: This compound has methoxy groups instead of methyl groups, which can affect its chemical reactivity and biological activity.

    4-Bromo-N-(2,3-dimethylbutan-2-yl)aniline:

The uniqueness of (2,3-Dimethylphenyl)methylamine lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C14H23N/c1-6-14(4,5)15-10-13-9-7-8-11(2)12(13)3/h7-9,15H,6,10H2,1-5H3

InChI Key

KIQDHNNIBVEOGJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC=CC(=C1C)C

Origin of Product

United States

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